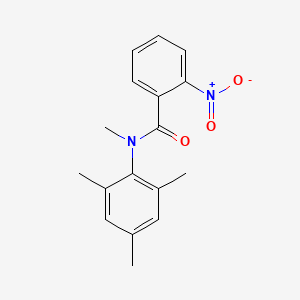
Hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl- is a chemical compound known for its diverse applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydrazinecarbothioamide group attached to a phenyl ring and a hydroxyphenyl group. Its molecular formula is C14H13N3OS, and it has a molecular weight of approximately 271.34 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl- can be synthesized through several methods. One common approach involves the reaction of hydrazinecarbothioamide with 2-hydroxybenzaldehyde and phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of phase-transfer catalysis to enhance the reaction efficiency. This method allows for the synthesis of hydrazinecarbothioamide derivatives under milder conditions and with higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted phenyl compounds .
Wissenschaftliche Forschungsanwendungen
Hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. It can form complexes with metal ions, which can then participate in various biochemical processes. Additionally, its ability to undergo oxidation and reduction reactions allows it to modulate redox states within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazinecarbothioamide, 2-[(3,5-dichloro-2-hydroxyphenyl)methylene]-: This compound has similar structural features but includes chlorine atoms, which can alter its chemical properties.
Hydrazinecarbothioamide, 2-[(2-hydroxyphenyl)methylene]-N-phenyl-: This is a closely related compound with slight variations in its molecular structure.
Uniqueness
Hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and undergo diverse chemical reactions makes it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
61291-87-0 |
|---|---|
Molekularformel |
C13H13N3OS |
Molekulargewicht |
259.33 g/mol |
IUPAC-Name |
1-anilino-3-(2-hydroxyphenyl)thiourea |
InChI |
InChI=1S/C13H13N3OS/c17-12-9-5-4-8-11(12)14-13(18)16-15-10-6-2-1-3-7-10/h1-9,15,17H,(H2,14,16,18) |
InChI-Schlüssel |
OXWRDVDPAGPXDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NNC(=S)NC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14592093.png)
![11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one](/img/structure/B14592097.png)



![Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B14592123.png)


![N,N'-[Propane-2,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14592136.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine](/img/structure/B14592141.png)
![2-(2,3-Dihydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14592153.png)


